molecular formula C11H10N2O4 B13639020 3-(6-Methoxy-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid

3-(6-Methoxy-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid

Cat. No.: B13639020
M. Wt: 234.21 g/mol
InChI Key: QBDAGVJRUBBEAJ-UHFFFAOYSA-N
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Description

3-(6-Methoxypyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, an oxazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxypyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxypyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of 3-(6-hydroxypyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid.

    Reduction: Formation of 3-(6-methoxypyridin-2-yl)-5-methyl-1,2-oxazole-4-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Methoxypyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-methoxypyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methoxypyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to the presence of both the oxazole and pyridine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

3-(6-methoxypyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H10N2O4/c1-6-9(11(14)15)10(13-17-6)7-4-3-5-8(12-7)16-2/h3-5H,1-2H3,(H,14,15)

InChI Key

QBDAGVJRUBBEAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=NC(=CC=C2)OC)C(=O)O

Origin of Product

United States

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